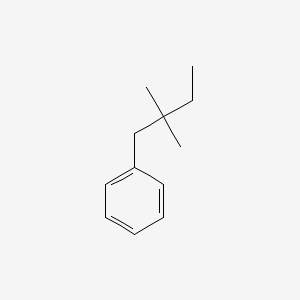
(2,2-Dimethylbutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylbutyl)benzene is an organic compound with the molecular formula C₁₂H₁₈ It is a derivative of benzene, where a (2,2-dimethylbutyl) group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-Dimethylbutyl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 2,2-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while nitration with nitric acid produces nitro derivatives.
Scientific Research Applications
(2,2-Dimethylbutyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,2-Dimethylbutyl)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the (2,2-dimethylbutyl) group can influence the reactivity of the benzene ring by donating electron density through hyperconjugation and inductive effects. This can affect the rate and regioselectivity of the substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethylbutyl)benzene
- (2,2-Dimethylpropyl)benzene
Uniqueness
(2,2-Dimethylbutyl)benzene is unique due to the specific positioning of the dimethylbutyl group, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and solubility characteristics.
Properties
CAS No. |
28080-86-6 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
2,2-dimethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-4-12(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
IQUZXHOQPNGXTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















